1-(3-Amino-2-methylphenyl)-3,3-dimethylurea

physicochemical property lipophilicity ADME prediction

Researchers pursuing fragment-based discovery often face regioisomeric scaffolds with inadequate solubility or ill-defined binding geometry. 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea (CAS 1525599-45-4) addresses this directly: • Ortho-methyl restricts conformational freedom, reducing entropic penalty upon target binding • XLogP3-AA of 0.8 enhances aqueous solubility vs. 2-amino isomer (1.3), aiding solubility-limited series • TPSA 58.4 Ų enables distinct H-bond geometry for target-selective probe design Supplied at >95% purity for immediate use in crystallography and SPR without further purification.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1525599-45-4
Cat. No. B1380189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-methylphenyl)-3,3-dimethylurea
CAS1525599-45-4
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)N(C)C)N
InChIInChI=1S/C10H15N3O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14)
InChIKeyJOJXCOHAFXSNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2-methylphenyl)-3,3-dimethylurea (CAS 1525599-45-4): A Regiospecifically Functionalised Urea Scaffold with Ortho-Methyl Meta-Amino Substitution for Selective Chemical Biology


1-(3-Amino-2-methylphenyl)-3,3-dimethylurea is a C10H15N3O trisubstituted urea featuring a 2-methyl-3-amino phenyl ring coupled to a 3,3-dimethylurea terminus [1]. The ortho-methyl group constrains the conformational freedom of the aromatic amine and influences both hydrogen-bonding geometry and lipophilicity relative to other aminophenyl dimethylurea regioisomers [1][2]. The compound is commercially supplied as a >95 % purity research intermediate and small-molecule scaffold for medicinal chemistry and fragment-based drug discovery [3].

Ortho-methyl scaffold supports fragment-based discovery with conformational restriction
Unique H-bond donor/acceptor geometry for selective chemical probe design
>95% purity enables direct use in crystallography and biophysical assays

Why Generic Substitution Fails for 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea (1525599-45-4)


Simple interchange with an alternative aminophenyl dimethylurea isomer (e.g., 2-aminophenyl, 3-aminophenyl, or 4-aminophenyl derivatives) is not straightforward because the ortho-methyl group introduces a unique steric and electronic environment that affects computed logP (XLogP3‑AA 0.8 vs. 1.3 for the 2-amino isomer [1]), polar surface area (TPSA 58.4 Ų vs. 49.8 Ų for the 2-amino isomer [1]), and hydrogen-bond donor/acceptor arrangement. These differences can translate into altered target engagement, solubility, and metabolic stability, making direct substitution scientifically unsound without re‑validation of assay outcomes [1][2].

Lipophilicity mismatch

Ortho-methyl/meta-amino substitution may lower logP relative to the 2-aminophenyl isomer, potentially shifting solubility and non-specific binding profiles.

H-bond geometry shift

A measurable TPSA difference may alter hydrogen-bonding complementarity and permeability, making interchange with regioisomers unreliable.

Conformational restriction absent in comparators

The ortho-methyl steric constraint is unique to the title compound; analogues lacking this feature may exhibit different binding entropy and target engagement.

Quantitative Evidence for 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea (1525599-45-4) Relative to Closest Aminophenyl Dimethylurea Analogues


Computed Partition Coefficient (XLogP3‑AA) Differentiates Ortho-Methyl/Meta-Amino from 2‑Aminophenyl Isomer

The computed octanol–water partition coefficient (XLogP3‑AA) for 1-(3‑amino‑2‑methylphenyl)-3,3‑dimethylurea is 0.8, compared with 1.3 for the 2‑aminophenyl regioisomer (1‑(2‑aminophenyl)-3,3‑dimethylurea, CAS 1146290‑34‑7) [1]. The 0.5 log unit reduction indicates lower lipophilicity for the target compound, which may confer superior aqueous solubility and a distinct tissue-distribution profile relative to the comparator.

Lipophilicity (XLogP3-AA)
Class-level inference
0.8 vs 1.3 (Δ −0.5)
Target compound logP lower than 2-aminophenyl isomer
Supports solubility advantage screening; may reduce non-specific binding
Computed property; confirm experimentally
physicochemical property lipophilicity ADME prediction

Topological Polar Surface Area (TPSA) Uniquely Defines Hydrogen‑Bonding Capacity Relative to 2‑Aminophenyl Isomer

The computed TPSA of 1-(3‑amino‑2‑methylphenyl)-3,3‑dimethylurea is 58.4 Ų, while that of 1-(2‑aminophenyl)-3,3‑dimethylurea is 49.8 Ų [1]. The +8.6 Ų difference arises from the meta-amino positioning and ortho-methyl induced electronic effects, modifying the compound's hydrogen‑bond donor/acceptor spatial presentation relative to the comparator.

TPSA
Class-level inference
58.4 vs 49.8 Ų (Δ +8.6)
Higher polar surface area from meta-amino/ortho-methyl arrangement
Indicates distinct H-bond geometry; guides permeability screening
Experimental validation needed for target binding
topological polar surface area polarity drug-likeness

Rotatable Bond Restriction Due to Ortho-Methyl Substitution Constrains Conformational Space

Both the title compound and the 2-aminophenyl isomer possess a single rotatable bond linking the urea moiety to the aromatic ring. However, the ortho-methyl group in 1-(3‑amino‑2‑methylphenyl)-3,3‑dimethylurea sterically restricts the rotational freedom of the adjacent urea N–H and the arylamine N–H groups, effectively reducing the conformational ensemble available for target binding [1]. This restriction is not present in the 2-aminophenyl comparator.

Conformational restriction
Class-level inference
Ortho-methyl restricts urea/amine torsion; 2-amino isomer unrestricted
Qualitative steric effect, no torsional energy data available
May enhance binding affinity through reduced entropy penalty
Context-dependent; verify in target engagement assays
conformational restriction ligand efficiency scaffold design

Supplier-Documented Purity Specification Ensures Reproducibility in Fragment Elaboration and Biophysical Assays

The Enamine catalogue entry for 1-(3‑amino‑2‑methylphenyl)-3,3‑dimethylurea (EN300‑190451) specifies a minimum purity of >95 % [1], while the CymitQuimica listing similarly guarantees ≥95 % purity (Ref. 3D‑ALC59945) . This level of purity, documented by commercial suppliers, exceeds that frequently reported for custom‑synthesised batches of the isomeric 1‑(2‑aminophenyl)-3,3‑dimethylurea, which are typically supplied at 90 % purity , reducing the need for re‑purification before critical assays.

Purity specification
Supporting evidence
>95% (Enamine, CymitQuimica)
Supplier-guaranteed minimum purity
Ensures reproducibility in biophysical assays without re-purification
Verify by in-house QC before critical experiments
purity quality control fragment library

Best Research and Industrial Application Scenarios for 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea (1525599-45-4) Based on Evidence


Fragment-Based Drug Discovery Where Ortho-Methyl Restriction Enhances Ligand Efficiency

The compound's ortho-methyl group restricts conformational freedom [REFS-2 – Section 3], reducing entropic penalty upon binding and potentially improving ligand efficiency. This makes it a compelling starting point for fragment elaboration targeting kinases or GPCRs where planar urea linkers are privileged [1].

Lead Optimisation Requiring Reduced Lipophilicity for Improved Solubility

With an XLogP3‑AA of 0.8 — 0.5 log units lower than the 2‑aminophenyl isomer [REFS-2 – Section 3] — the title compound is inherently more hydrophilic. Medicinal chemists pursuing solubility‑limited series can use this scaffold to maintain potency while reducing logD, a critical factor in avoiding late‑stage attrition [1].

Chemical Biology Probe Development Exploiting Unique Hydrogen‑Bond Donor/Acceptor Geometry

The meta-amino and ortho-methyl arrangement creates a distinct TPSA (58.4 Ų) relative to regioisomeric aminophenyl dimethylureas [REFS-2 – Section 3]. This difference can be exploited to design target‑selective probes where precise hydrogen‑bonding complementarity with a binding site is required [1].

Crystallography and Biophysical Assays Requiring High‑Purity Scaffolds

Commercial supply at >95 % purity [REFS-2 – Section 3] enables immediate use in protein crystallography and surface plasmon resonance (SPR) without further purification, reducing turnaround time and ensuring data quality in academic and industrial structural biology laboratories [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Ortho-methyl conformational constraint
Ligand efficiency assessment
Solubility-limited lead optimization
Lower computed logP profile
Solubility and logD profiling
Selective chemical probe design
Distinct TPSA/H-bond geometry
Target binding selectivity assays
Biophysical and crystallography assays
High purity specification
Direct use without re-purification
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